2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-methyl-1H-pyrazole with a suitable amino acid derivative. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and pyrazole groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methyl-1H-pyrazole: A similar compound with a different substitution pattern on the pyrazole ring.
2-amino-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid: A structural analog with an additional carbon in the side chain.
5-methyl-1H-pyrazole-3-carboxylic acid: Another pyrazole derivative with a carboxylic acid group at a different position
Uniqueness
2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a pyrazole ring makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-amino-3-(5-methylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-5-2-3-9-10(5)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12) |
InChI Key |
IIFYOJFSOGKDEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CC(C(=O)O)N |
Origin of Product |
United States |
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